molecular formula C17H17N3O5 B11561176 2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11561176
M. Wt: 343.33 g/mol
InChI Key: OQGDEBZOHRVCKS-GIJQJNRQSA-N
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Description

2-(2,6-Dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of 2-(2,6-dimethylphenoxy)acetic acid, which is then converted into its corresponding hydrazide. This intermediate is then reacted with 2-hydroxy-3-nitrobenzaldehyde under specific conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or reduce other functional groups.

    Substitution: This can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)acetic acid: This compound shares a similar phenoxy structure but lacks the hydrazide and nitrophenyl groups.

    2-(2,6-Dimethylphenoxy)acetohydrazide: This compound is a precursor in the synthesis of the target compound and shares many structural similarities.

Uniqueness

The presence of both phenoxy and nitrophenyl groups, along with the hydrazide linkage, makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O5/c1-11-5-3-6-12(2)17(11)25-10-15(21)19-18-9-13-7-4-8-14(16(13)22)20(23)24/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+

InChI Key

OQGDEBZOHRVCKS-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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